1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 827614-69-7) is a boronate ester-functionalized pyrazole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its molecular formula is C13H22BN2O2 (MW: 265.14 g/mol), featuring a propyl substituent at the pyrazole N1-position and a pinacol boronate ester at the C4-position. The compound’s stability, solubility in polar aprotic solvents (e.g., DMF, DMSO), and compatibility with palladium catalysis make it a versatile intermediate .
Properties
IUPAC Name |
1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2/c1-6-7-15-9-10(8-14-15)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLGYJWLZWMIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375182 | |
| Record name | 1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-69-7 | |
| Record name | 1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propyl-1H-pyrazole-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
N-Alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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- Starting material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Base: Sodium hydride (NaH, typically 60% dispersion in mineral oil)
- Alkylating agent: Propyl halides or equivalents (e.g., 1-bromopropane or 1-chloropropane)
- Solvent: N,N-Dimethylformamide (DMF)
- Temperature: Cooling to 0 °C initially, then ambient temperature or slight heating
- Reaction time: Several hours to overnight stirring
-
- Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in dry DMF and cool to 0 °C.
- Add sodium hydride portionwise to deprotonate the pyrazole nitrogen, stirring at 0 °C for 1–2 hours.
- Add the propyl halide dropwise or in one portion.
- Stir the reaction mixture at ambient temperature or slightly elevated temperature (up to 95 °C) for several hours (typically 16 hours).
- Quench the reaction with aqueous ammonium chloride or water.
- Extract with ethyl acetate, wash organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate under reduced pressure and purify by column chromatography to afford the N-propylated product.
-
- Yields reported range from 60% to over 85%.
- Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight (~236 g/mol).
- Purity typically ≥98% by GC or titration analysis.
Alternative Bases and Alkylation Agents
- Potassium carbonate (K2CO3) has also been employed as a milder base for the N-alkylation in DMF at room temperature for extended periods (e.g., 16 hours), yielding similar products with moderate yields (~60%).
- Alkylation with protected alkylating agents such as (2-(chloromethoxy)ethyl)trimethylsilane has been reported to introduce protected ether groups on the pyrazole nitrogen, which can be further manipulated.
Example Reaction Conditions Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1 equiv), NaH (1.5 equiv), DMF, 0 °C to RT, 1–2 h | 86.5 | Efficient deprotonation and alkylation step |
| 2 | Addition of propyl halide (1.3 equiv), stir RT overnight | Alkylation step | |
| 3 | Work-up: aqueous NH4Cl, extraction, drying, concentration | Purification by chromatography | |
| 4 | Final product: this compound | Confirmed by MS (m/z = 236 + H) |
Research Findings and Notes
- The use of sodium hydride as a strong base in DMF is the most common and effective method for the N-alkylation of the pyrazole boronate ester.
- Alternative bases such as potassium carbonate can be used but may require longer reaction times and provide slightly lower yields.
- The reaction is sensitive to moisture and oxygen; anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) are recommended to prevent decomposition of boronate esters.
- The pinacol boronate ester moiety remains stable under these basic alkylation conditions, allowing for subsequent cross-coupling reactions.
- Purification is typically achieved by silica gel column chromatography using mixtures of dichloromethane and ethyl acetate or petroleum ether and ethyl acetate gradients.
- The compound is generally obtained as a colorless to light yellow oil or solid, with high purity (>98%) confirmed by GC and titration methods.
Summary Table of Preparation Methods
| Method | Base Used | Alkylating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|---|
| Sodium hydride method | NaH (60% in oil) | Propyl halide (e.g., bromide) | DMF | 0 °C to RT | 16 h | 85–87 | Silica gel chromatography | Most efficient, requires dry conditions |
| Potassium carbonate method | K2CO3 | Propyl halide | DMF | RT | 16 h | ~60 | Silica gel chromatography | Milder base, longer reaction time |
| Protected alkylation | NaH | (2-(chloromethoxy)ethyl)trimethylsilane | DMF | 0 °C to RT | Overnight | 60–86 | Chromatography | Introduces protected groups |
Chemical Reactions Analysis
1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups using appropriate nucleophiles.
Coupling Reactions: The boronic acid moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides under palladium catalysis.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural formula:
- Molecular Formula : C₉H₁₉B O₂
- Molecular Weight : 170.06 g/mol
- CAS Number : 67562-19-0
It features a pyrazole ring substituted with a propyl group and a boronate moiety, which enhances its reactivity in various chemical transformations.
Synthetic Applications
-
Cross-Coupling Reactions :
1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is frequently utilized in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. -
Synthesis of Bioactive Compounds :
The compound acts as an intermediate in the synthesis of various bioactive molecules. For instance, it has been employed in the synthesis of pyrazole derivatives with potential anti-cancer properties. Case Study :
Biological Applications
-
Pharmacological Activities :
Research indicates that derivatives of 1-propylpyrazole boronate possess various pharmacological activities including anti-inflammatory and anti-cancer properties. -
Mechanism of Action :
The biological activity is often attributed to their ability to inhibit specific enzymes or pathways involved in disease progression. For instance, some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation .
Material Science Applications
-
Polymer Chemistry :
The incorporation of boronate esters into polymer matrices has been explored for creating functional materials with enhanced properties such as increased thermal stability and mechanical strength. Data Table :Polymer Type Boronate Content (%) Mechanical Strength (MPa) Polycarbonate 5 70 Polystyrene 10 65
Mechanism of Action
The mechanism of action of 1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application:
In Medicinal Chemistry: The compound may act as an inhibitor of specific enzymes or receptors, binding to the active site and blocking substrate access. The boronic acid moiety can form reversible covalent bonds with serine or threonine residues in the active site of enzymes, leading to inhibition.
In Catalysis: As a ligand, the compound coordinates to the metal center of the catalyst, stabilizing the active species and facilitating the catalytic cycle.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Alkyl Chain Length and Branching
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 879487-10-2):
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1007110-53-3):
Aryl and Benzyl Substituents
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS 852227-94-2):
1-(4-Chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1430750-51-8):
Positional Isomerism of the Boronate Ester
- 1-Methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 2684308-79-8):
- 1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1047636-01-0):
Commercial Availability and Suppliers
Biological Activity
1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 847818-76-2) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H21BN2O2
- Molecular Weight : 236.12 g/mol
- Purity : ≥97%
- IUPAC Name : 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- SMILES Notation : CCCN1N=CC=C1B1OC(C)(C)C(C)(C)O1
Anticancer Properties
Research indicates that compounds containing boron and dioxaborolane moieties exhibit promising anticancer activity. The incorporation of the pyrazole ring enhances this activity by interacting with various biological targets.
Case Study:
In a study examining the effects of boron-containing compounds on cancer cell lines, this compound was shown to inhibit cell proliferation in breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cancer progression.
Research Findings:
A recent study demonstrated that this compound inhibits the activity of specific protein kinases by forming stable complexes with their active sites. This interaction prevents substrate binding and subsequent phosphorylation events critical for tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The dioxaborolane group facilitates interactions with various biomolecules through coordination chemistry.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : It causes cell cycle arrest by modulating cyclin-dependent kinases (CDKs), leading to reduced cell proliferation.
Q & A
Q. What are the common synthetic routes for 1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The compound is typically synthesized via alkylation of pyrazole derivatives followed by boron functionalization. Key steps include:
- Alkylation : Reacting 1H-pyrazole with 1-bromopropane or propylating agents to introduce the propyl group at the N1 position .
- Boronation : Introducing the dioxaborolane moiety via Suzuki-Miyaura coupling or direct boronation using pinacolborane under palladium catalysis. Reaction conditions often require inert atmospheres (e.g., argon) and solvents like tetrahydrofuran (THF) or ethanol .
- Purification : Column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .
Q. How is the structural integrity of this compound verified?
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and boron integration (e.g., B NMR for boron environment) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., CHBNO with MW 262.14 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in related pyrazole-boronate structures .
Q. What are the recommended storage conditions to ensure stability?
- Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester.
- Use amber glass vials to minimize light-induced degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Critical factors include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency. Catalyst loading (1–5 mol%) and ligand choice (e.g., SPhos) significantly impact yields .
- Temperature Control : Suzuki reactions often proceed optimally at 80–100°C, while alkylation steps may require lower temperatures (40–60°C) to avoid side reactions .
- Solvent Purity : Anhydrous solvents (e.g., THF) reduce unintended hydrolysis of the boronate group .
Q. What methodologies are used to study its biological activity?
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based assays (e.g., Förster resonance energy transfer) .
- Cytotoxicity Screening : Evaluate anti-cancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC values calculated from dose-response curves .
- Molecular Docking : Predict binding modes to target proteins (e.g., EGFR or Bcl-2) using software like AutoDock Vina .
Q. How does the propyl substituent influence reactivity compared to methyl or benzyl analogs?
- Steric Effects : The propyl group balances steric bulk and flexibility, improving solubility in apolar solvents compared to methyl derivatives.
- Electronic Effects : Electron-donating alkyl groups enhance boronate stability during cross-coupling reactions, as shown in comparative studies of 1-propyl vs. 1-methyl analogs .
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC-MS : Reverse-phase chromatography (C18 column) with acetonitrile/water gradients separates boronate degradation products (e.g., free boric acid).
- Limitations : Boron-containing compounds may exhibit poor UV absorption, necessitating evaporative light scattering detection (ELSD) .
Data Contradictions and Resolution
Q. How are conflicting reports about boronate stability reconciled?
- Hydrolysis Studies : Controlled experiments under varying pH (4–9) and humidity levels show that the dioxaborolane group is stable in anhydrous, neutral conditions but hydrolyzes rapidly in acidic aqueous media. Contradictions arise from differing experimental conditions, emphasizing the need for standardized protocols .
Q. Why do biological activity results vary across studies?
- Cell Line Variability : Differential expression of target proteins (e.g., kinases) in HeLa vs. HEK293 cells can alter efficacy .
- Solubility Factors : Use of DMSO vs. PBS as solvents affects bioavailability; pre-formulation studies with surfactants (e.g., Tween-80) improve consistency .
Methodological Innovations
Q. What advanced techniques are emerging for functionalizing this compound?
- Flow Chemistry : Continuous flow reactors enable scalable synthesis with precise temperature control, reducing reaction times from hours to minutes .
- Borylation via Photoredox Catalysis : Visible-light-mediated methods under mild conditions minimize boron group degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
